4,5-Dibromo-o-toluidine chemical structure and formula
4,5-Dibromo-o-toluidine chemical structure and formula
The following technical guide details the chemical structure, synthesis, and properties of 4,5-Dibromo-o-toluidine (systematically 4,5-Dibromo-2-methylaniline ). This document is structured for researchers and drug development professionals, focusing on structural validation, synthetic pathways, and handling protocols.
Chemical Identity & Structural Analysis
Executive Summary
4,5-Dibromo-o-toluidine (CAS: 102170-00-3) is a halogenated aromatic amine intermediate used primarily in the synthesis of complex agrochemicals, dyes, and pharmaceutical active ingredients (APIs).[1][2][3] Its structural uniqueness lies in the contiguous substitution pattern (positions 4 and 5) of bromine atoms relative to the ortho-methylaniline core, creating a highly functionalized scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[3]
Chemical Identity & Nomenclature
The compound is an aniline derivative where the amino group directs the parent numbering.[3]
| Parameter | Detail |
| IUPAC Name | 4,5-Dibromo-2-methylaniline |
| Common Name | 4,5-Dibromo-o-toluidine |
| CAS Number | 102170-00-3 |
| Molecular Formula | C |
| Molecular Weight | 264.95 g/mol |
| SMILES | CC1=CC(Br)=C(Br)C=C1N |
| InChI Key | Derived from structure:[3][4] PCHYYOCUCGCSBU-UHFFFAOYSA-N (Analogous) |
Structural Visualization
The following diagram illustrates the precise regiochemistry. Note the steric crowding between the bromine atoms at positions 4 and 5, and the electronic influence of the electron-donating amino group at position 1 and the methyl group at position 2.[3]
Physicochemical Properties
The presence of two bromine atoms significantly increases lipophilicity compared to the parent o-toluidine, affecting solubility and bioavailability in biological systems.[3]
| Property | Value (Experimental/Predicted) |
| Physical State | Off-white to pale brown crystalline solid |
| Melting Point | Approx. 57–65 °C (Analogous isomer range) |
| Boiling Point | >280 °C (Predicted at 760 mmHg) |
| LogP (Octanol/Water) | ~3.7 (Predicted) |
| pKa (Conjugate Acid) | ~3.5 (Reduced basicity due to electron-withdrawing Br) |
| H-Bond Donors | 1 (Amino group) |
| H-Bond Acceptors | 1 (Amino group) |
Synthesis & Manufacturing Protocol
Direct bromination of o-toluidine typically yields the 4,6-dibromo isomer due to the strong ortho/para directing effects of the amino group.[3] Therefore, to achieve the 4,5-substitution pattern, a rational synthesis strategy involving nitration of 3,4-dibromotoluene is required.[3]
Synthetic Pathway Rationale
-
Starting Material: 3,4-Dibromotoluene (CAS 60956-23-2).[3]
-
Regioselectivity: The methyl group directs ortho/para.[3] The bromine atoms are weakly deactivating but ortho/para directing.[3]
-
Reduction: The resulting nitro group is reduced to an amine to yield the final product.[3]
Step-by-Step Protocol
Step 1: Nitration of 3,4-Dibromotoluene
-
Reagents: HNO
(fuming), H SO (conc).[3][5] -
Procedure:
-
Dissolve 3,4-dibromotoluene in concentrated H
SO at 0°C. -
Dropwise add a mixture of HNO
/H SO while maintaining temperature <10°C to prevent polynitration. -
Stir for 2 hours at ambient temperature.
-
Quench over crushed ice. Filter the yellow precipitate (1-methyl-3,4-dibromo-6-nitrobenzene).[3]
-
Critical Control: Monitor regioisomers via GC-MS. Position 2 isomer is the primary impurity.[3]
-
Step 2: Reduction to Aniline
-
Reagents: Iron powder (Fe), HCl (aq), Ethanol (solvent).[3]
-
Procedure:
Applications in Research & Development
This compound serves as a critical "scaffold building block" in medicinal chemistry.[3][6]
-
Cross-Coupling Substrate: The bromine atoms at C4 and C5 have different reactivities due to electronic effects.[3] C4 is para to the amino group (strongly activated), while C5 is meta.[3] This allows for regioselective Suzuki couplings , enabling the sequential addition of different aryl groups.
-
Heterocycle Synthesis: Precursor for benzimidazoles and indoles via cyclization involving the adjacent amine and bromine positions.[3]
-
Dye Manufacturing: Used as a diazo component in the synthesis of azo dyes requiring high lightfastness.[3]
Safety & Handling (HSE)
Warning: This compound is an aromatic amine and organobromide.[3] Strict safety protocols are mandatory.[3]
-
Hazard Classification:
-
PPE Requirements: Nitrile gloves (double-gloving recommended), P3 respirator or fume hood operation, and safety goggles.[3]
-
Spill Management: Do not wash into drains.[3] Adsorb with inert material and incinerate as hazardous chemical waste.[3]
References
-
National Institutes of Health (PubChem). (2024).[3] 2-Methylaniline (o-Toluidine) Parent Structure Data. Retrieved from [Link][3]
-
Master Organic Chemistry. (2018). Nitration of Aromatic Compounds: Mechanism and Regioselectivity. Retrieved from [Link]
Sources
- 1. 4,5-Dibromo-2-methylaniline | 102170-00-3 [chemicalbook.com]
- 2. 4,5-Dibromo-2-methylaniline | 102170-00-3 [amp.chemicalbook.com]
- 3. 3,4-DIBROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ossila.com [ossila.com]
